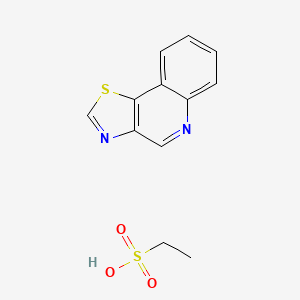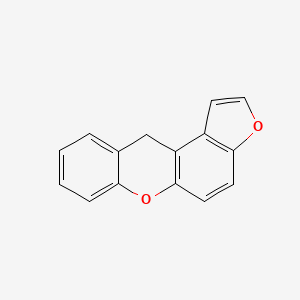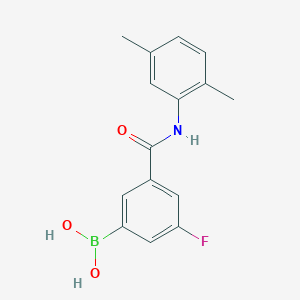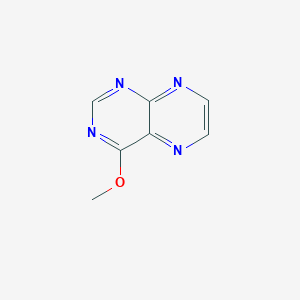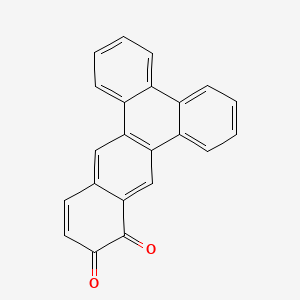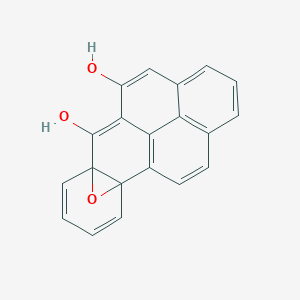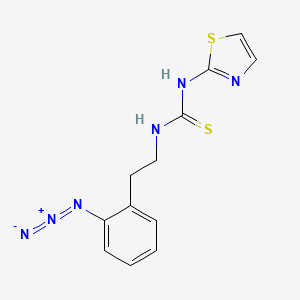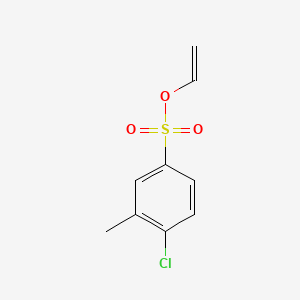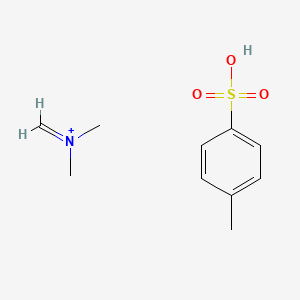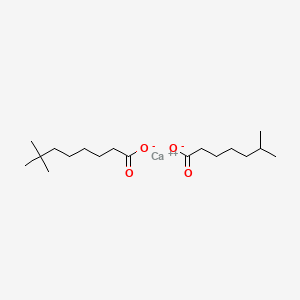
(Isooctanoato-O)(neodecanoato-O)calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isooctanoato-O)(neodecanoato-O)calcium is a chemical compound with the molecular formula C18H34CaO4. It is a calcium complex formed with isooctanoic acid and neodecanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Isooctanoato-O)(neodecanoato-O)calcium typically involves the reaction of calcium hydroxide or calcium oxide with isooctanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired calcium complex. The general reaction can be represented as:
[ \text{Ca(OH)}_2 + 2 \text{RCOOH} \rightarrow \text{Ca(RCOO)}_2 + 2 \text{H}_2\text{O} ]
where RCOOH represents the carboxylic acids (isooctanoic acid and neodecanoic acid).
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where calcium hydroxide or calcium oxide is reacted with the carboxylic acids. The reaction mixture is heated and stirred to ensure complete reaction. The product is then purified through filtration and recrystallization processes to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: (Isooctanoato-O)(neodecanoato-O)calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form calcium oxides and other by-products.
Reduction: It can be reduced to form calcium metal and the corresponding carboxylic acids.
Substitution: The carboxylate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various ligands such as phosphines or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Calcium oxides and other oxidized by-products.
Reduction: Calcium metal and carboxylic acids.
Substitution: New calcium complexes with substituted ligands.
Scientific Research Applications
(Isooctanoato-O)(neodecanoato-O)calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in calcium signaling and regulation in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Utilized in the production of lubricants, stabilizers, and plasticizers.
Mechanism of Action
The mechanism of action of (Isooctanoato-O)(neodecanoato-O)calcium involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:
Calcium Signaling: Calcium ions play a crucial role in cellular signaling pathways, regulating processes such as muscle contraction, neurotransmitter release, and enzyme activation.
Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their catalytic activity.
Structural Role: Calcium ions contribute to the structural integrity of biological membranes and proteins.
Comparison with Similar Compounds
(Isooctanoato-O)(neodecanoato-O)calcium can be compared with other calcium carboxylates, such as:
Calcium Acetate: Used as a food additive and in medical applications.
Calcium Propionate: Commonly used as a preservative in food products.
Calcium Stearate: Utilized as a lubricant and stabilizer in the plastics industry.
Uniqueness: The uniqueness of this compound lies in its specific combination of isooctanoic acid and neodecanoic acid, which imparts distinct chemical properties and applications compared to other calcium carboxylates.
Properties
CAS No. |
85954-69-4 |
|---|---|
Molecular Formula |
C18H34CaO4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
calcium;7,7-dimethyloctanoate;6-methylheptanoate |
InChI |
InChI=1S/C10H20O2.C8H16O2.Ca/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
IAIWYUNXNYVGFL-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



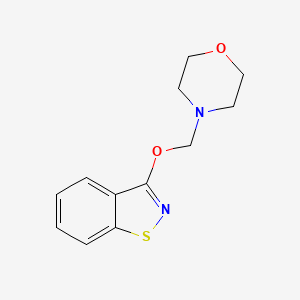
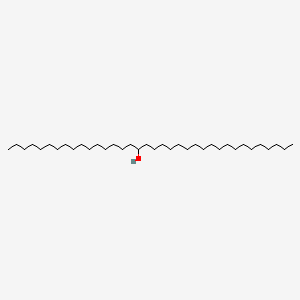

![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
